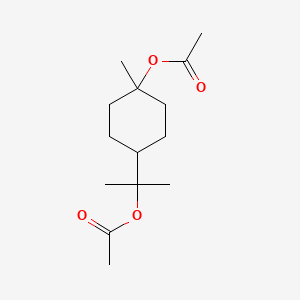
9-β-D-阿拉伯呋喃糖基鸟嘌呤
概述
描述
9-(β-D-阿拉伯呋喃糖基)鸟嘌呤,通常被称为阿拉伯糖苷鸟嘌呤,是一种鸟嘌呤类似物,在治疗 T 细胞淋巴细胞白血病方面显示出疗效。该化合物是一种核苷类似物,这意味着它模拟天然存在的核苷的结构,从而干扰细胞中的核酸合成。阿拉伯糖苷鸟嘌呤因其对 T 淋巴母细胞的选择性毒性而备受关注,使其成为医学治疗中的宝贵药物。
科学研究应用
阿拉伯糖苷鸟嘌呤在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。一些值得注意的应用包括:
化学: 用作合成其他核苷类似物的前体。
生物学: 用于涉及 T 细胞活化和免疫反应的研究。
作用机制
阿拉伯糖苷鸟嘌呤通过模拟天然核苷的结构发挥作用,从而干扰细胞中的核酸合成。该化合物对 T 淋巴母细胞具有选择性毒性,因为它被掺入 DNA 中,导致链终止和凋亡。 分子靶标包括 DNA 聚合酶和其他参与核酸代谢的酶 .
安全和危害
未来方向
Nelarabine, a prodrug of ara-G, has earned fast track status from the US Food and Drug Administration for the treatment of T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma in those who have not responded to or whose disease has progressed during treatment with at least two standard regimens . Nelarabine is an interesting new anticancer agent that might be used as a standard treatment in the future .
生化分析
Biochemical Properties
9-beta-d-Arabinofuranosylguanine plays a crucial role in biochemical reactions by acting as a substrate for specific kinases. It is phosphorylated by both mitochondrial deoxyguanosine kinase and cytosolic deoxycytidine kinase . Once phosphorylated to its triphosphate form, 9-beta-d-Arabinofuranosylguanine triphosphate (ara-GTP), it mimics deoxyribonucleotide 5’-triphosphate and is incorporated into DNA . This incorporation inhibits DNA synthesis, leading to cell death . The compound interacts with various enzymes and proteins, including deoxyguanosine kinase and deoxycytidine kinase, which are essential for its activation and subsequent incorporation into DNA .
Cellular Effects
9-beta-d-Arabinofuranosylguanine has significant effects on various types of cells and cellular processes. It is particularly toxic to T-lymphoblasts due to their ability to accumulate higher levels of ara-GTP compared to B- and null lymphoblastoid cells . The compound influences cell function by inhibiting DNA synthesis, which leads to apoptosis . Additionally, 9-beta-d-Arabinofuranosylguanine affects cell signaling pathways and gene expression by incorporating into DNA and disrupting normal cellular processes .
Molecular Mechanism
The molecular mechanism of 9-beta-d-Arabinofuranosylguanine involves its phosphorylation to ara-GTP, which is then incorporated into DNA . This incorporation inhibits DNA synthesis and triggers apoptosis . The compound binds to DNA and acts as a structural analog of deoxyribonucleotide 5’-triphosphate, thereby interfering with DNA replication . Additionally, 9-beta-d-Arabinofuranosylguanine inhibits enzymes involved in DNA synthesis, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-beta-d-Arabinofuranosylguanine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the accumulation of ara-GTP within cells leads to sustained inhibition of DNA synthesis and prolonged cytotoxicity . The compound’s stability and degradation rates can vary, affecting its overall efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 9-beta-d-Arabinofuranosylguanine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA synthesis and induces apoptosis without causing significant toxicity . At higher doses, 9-beta-d-Arabinofuranosylguanine can cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
9-beta-d-Arabinofuranosylguanine is involved in several metabolic pathways, including its phosphorylation by deoxyguanosine kinase and deoxycytidine kinase . These enzymes are essential for converting the compound into its active triphosphate form, ara-GTP . The compound’s effects on metabolic flux and metabolite levels are significant, as it disrupts normal DNA synthesis and cellular metabolism .
Transport and Distribution
The transport and distribution of 9-beta-d-Arabinofuranosylguanine within cells and tissues are mediated by specific transporters and binding proteins . The compound enters leukemic cells through human Equilibrative Nucleoside Transporter 1 and is subsequently phosphorylated to ara-GTP . This process affects the compound’s localization and accumulation within cells, influencing its overall efficacy .
Subcellular Localization
9-beta-d-Arabinofuranosylguanine’s subcellular localization is crucial for its activity and function. The compound is incorporated into both nuclear and mitochondrial DNA, where it inhibits DNA synthesis . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its cytotoxic effects .
准备方法
合成路线和反应条件
阿拉伯糖苷鸟嘌呤的合成涉及多个步骤,从鸟嘌呤核苷的适当前体开始。 一种常见的方法包括用氟化钾和隐形冠醚在二甲基亚砜中于 85°C 下将 2-N-乙酰基-6-O-(4-硝基苯基)乙基)-9-(3’,5’-二-O-三苯甲基-2’-O-三氟甲磺酰基-β-D-呋喃核糖基)鸟嘌呤直接氟化 45 分钟
工业生产方法
阿拉伯糖苷鸟嘌呤的工业生产通常涉及使用自动化系统进行大规模合成,以确保高产率和纯度。该过程包括氟化物的洗脱和干燥,然后进行氟化和脱保护步骤。 高效液相色谱 (HPLC) 通常用于纯化最终产物 .
化学反应分析
反应类型
阿拉伯糖苷鸟嘌呤经历各种化学反应,包括亲核取代和氧化。该化合物的结构使其能够参与改变其核苷类似物特性的反应。
常见试剂和条件
亲核取代: 氟化钾和隐形冠醚在二甲基亚砜中通常用于氟化反应。
氧化: 过氧化氢等氧化剂可用于修饰化合物的结构。
主要产品
这些反应的主要产物是 2’-脱氧-2’-氟-9-β-D-阿拉伯呋喃糖基鸟嘌呤,它保留了对其生物活性至关重要的核苷类似物特性 .
相似化合物的比较
类似化合物
奈拉滨: 阿拉伯糖苷鸟嘌呤的前药,用于治疗 T 细胞淋巴细胞白血病和淋巴瘤。
氟达拉滨: 另一种核苷类似物,在癌症治疗中具有类似的应用。
克拉屈滨: 用于治疗毛细胞白血病和多发性硬化症。
独特性
阿拉伯糖苷鸟嘌呤的独特性在于它对 T 淋巴母细胞的选择性毒性,这使其在治疗 T 细胞淋巴细胞疾病方面特别有效。 它能够用氟-18 放射标记,使其也能够用于 PET 成像,在治疗和诊断应用中发挥双重作用 .
属性
IUPAC Name |
2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-FJFJXFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019130 | |
| Record name | 9-Arabinofuranosylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38819-10-2 | |
| Record name | 9-β-D-Arabinofuranosylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38819-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Arabinofuranosylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038819102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Arabinofuranosylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9 BETA ARABINOFURANOSYLGUANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARAGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z99WX0GPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


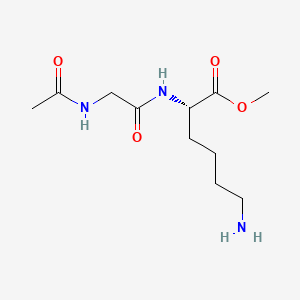
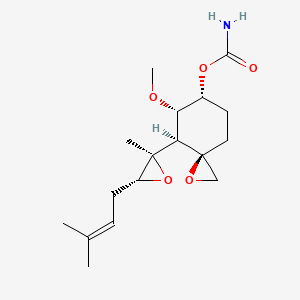
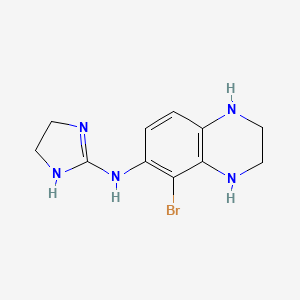
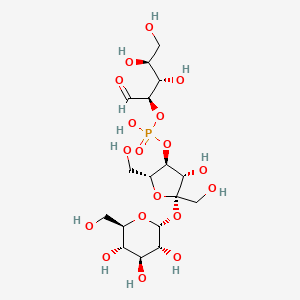
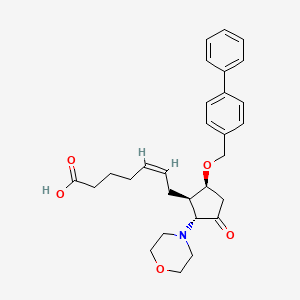
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)
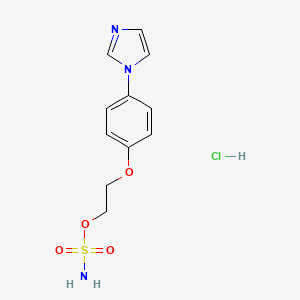
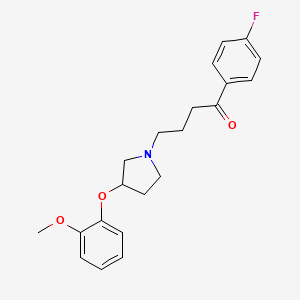
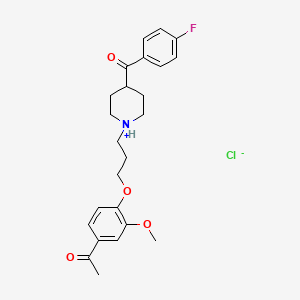
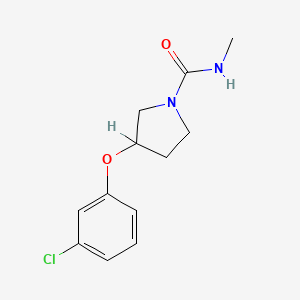
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)
